molecular formula C22H26N2O4 B284450 N-cyclohexyl-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzamide

N-cyclohexyl-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzamide

Cat. No.: B284450
M. Wt: 382.5 g/mol
InChI Key: CRYSSTLWYWLGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as CX-4945 and is a selective inhibitor of protein kinase CK2.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzamide involves the inhibition of protein kinase CK2. This compound binds to the ATP-binding site of CK2 and prevents the phosphorylation of its substrates. This leads to the inhibition of various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to have anti-tumor effects in various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. It has also been shown to have anti-inflammatory effects in various animal models of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using N-cyclohexyl-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzamide in lab experiments include its specificity for protein kinase CK2 and its ability to inhibit its activity. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on N-cyclohexyl-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzamide. These include the development of more potent and selective inhibitors of protein kinase CK2, the investigation of the potential use of this compound in combination with other anti-cancer drugs, and the evaluation of its safety and efficacy in clinical trials. Additionally, the potential use of this compound in the treatment of other diseases, such as inflammatory disorders, should also be explored.

Synthesis Methods

The synthesis of N-cyclohexyl-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzamide involves several steps. The first step is the reaction between 4-methoxyaniline and ethyl 2-bromoacetate to form ethyl 2-(4-methoxyanilino)-2-oxoacetate. The second step involves the reaction between ethyl 2-(4-methoxyanilino)-2-oxoacetate and 4-cyanobenzoyl chloride to form this compound.

Scientific Research Applications

N-cyclohexyl-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzamide has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been found to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis. The inhibition of CK2 activity by CX-4945 has been shown to have anti-tumor effects in various cancer cell lines.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

N-cyclohexyl-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzamide

InChI

InChI=1S/C22H26N2O4/c1-27-19-13-9-18(10-14-19)23-21(25)15-28-20-11-7-16(8-12-20)22(26)24-17-5-3-2-4-6-17/h7-14,17H,2-6,15H2,1H3,(H,23,25)(H,24,26)

InChI Key

CRYSSTLWYWLGAM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NC3CCCCC3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NC3CCCCC3

Origin of Product

United States

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